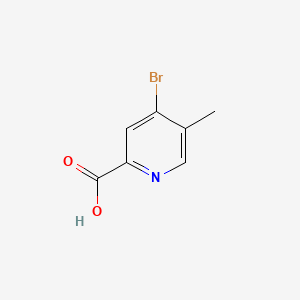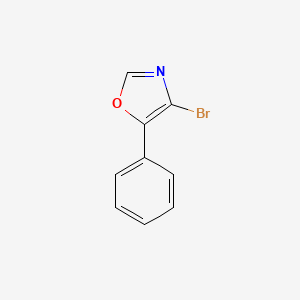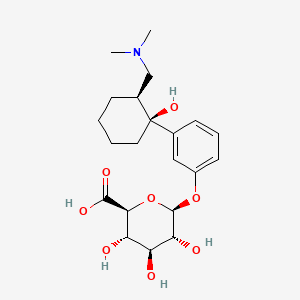
O-Desmethyl Tramadol b-D-Glucuronide(Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Desmethyl Tramadol Beta-D-Glucuronide (Mixture of Diastereomers) is a metabolite of tramadol, an opioid analgesic. This compound is formed through the glucuronidation of O-Desmethyl Tramadol, which is itself a primary active metabolite of tramadol. The glucuronidation process enhances the solubility and excretion of the compound, making it easier for the body to eliminate it.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-Desmethyl Tramadol Beta-D-Glucuronide involves the glucuronidation of O-Desmethyl Tramadol. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at a pH of around 7.4 and a temperature of 37°C.
Industrial Production Methods
Industrial production of O-Desmethyl Tramadol Beta-D-Glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using techniques such as chromatography to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
O-Desmethyl Tramadol Beta-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the breakdown of the glucuronide moiety and the release of O-Desmethyl Tramadol.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Conjugation: UDPGA and UGT enzyme.
Major Products
Hydrolysis: O-Desmethyl Tramadol and glucuronic acid.
Conjugation: O-Desmethyl Tramadol Beta-D-Glucuronide.
Wissenschaftliche Forschungsanwendungen
O-Desmethyl Tramadol Beta-D-Glucuronide has several scientific research applications:
Pharmacokinetic Studies: Used to study the metabolism and excretion of tramadol and its metabolites.
Toxicology: Helps in understanding the toxicological profile of tramadol and its metabolites.
Analytical Chemistry: Used as a reference standard in the development of analytical methods for the detection and quantification of tramadol metabolites.
Pharmacology: Investigated for its potential effects on pain modulation and its interaction with opioid receptors.
Wirkmechanismus
The mechanism of action of O-Desmethyl Tramadol Beta-D-Glucuronide involves its interaction with opioid receptors. The compound binds to the mu-opioid receptor, leading to analgesic effects. Additionally, it inhibits the reuptake of serotonin and norepinephrine, enhancing its pain-relieving properties. The glucuronidation process does not significantly alter the pharmacological activity of the parent compound, O-Desmethyl Tramadol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-Desmethyl Tramadol: The parent compound, which is also an active metabolite of tramadol.
N-Desmethyl Tramadol: Another metabolite of tramadol, formed through N-demethylation.
Tramadol: The parent drug, which is metabolized to form O-Desmethyl Tramadol and other metabolites.
Uniqueness
O-Desmethyl Tramadol Beta-D-Glucuronide is unique due to its enhanced solubility and excretion profile compared to its parent compound, O-Desmethyl Tramadol. This makes it easier for the body to eliminate, reducing the potential for accumulation and toxicity.
Eigenschaften
CAS-Nummer |
138853-75-5 |
|---|---|
Molekularformel |
C21H31NO8 |
Molekulargewicht |
425.478 |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H31NO8/c1-22(2)11-13-6-3-4-9-21(13,28)12-7-5-8-14(10-12)29-20-17(25)15(23)16(24)18(30-20)19(26)27/h5,7-8,10,13,15-18,20,23-25,28H,3-4,6,9,11H2,1-2H3,(H,26,27)/t13-,15-,16-,17+,18-,20+,21+/m0/s1 |
InChI-Schlüssel |
DSBGQRZOJXSECT-FMPBVCJWSA-N |
SMILES |
CN(C)CC1CCCCC1(C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


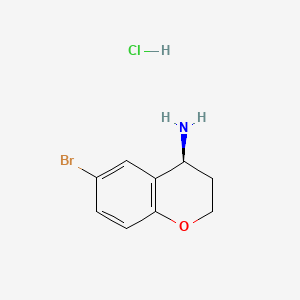
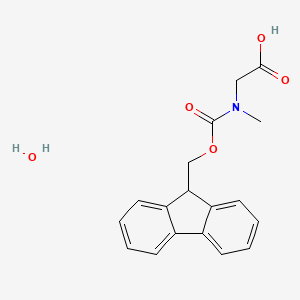
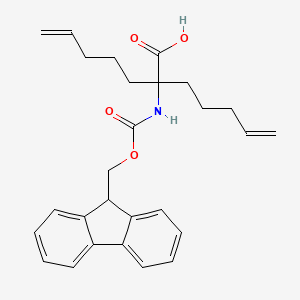
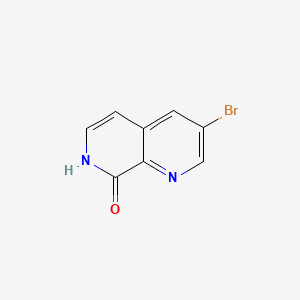
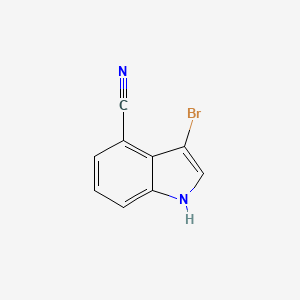
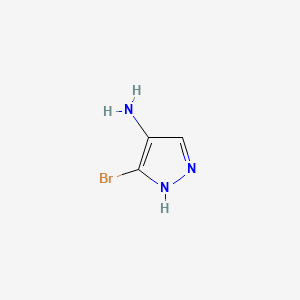
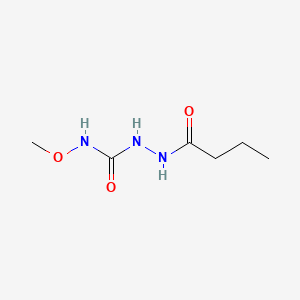
![3-bromo-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B591997.png)


